2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
Overview
Description
2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a complex organic compound that features a naphthyl group and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyl ketone intermediate. This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Next, the intermediate undergoes a condensation reaction with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid. This step often requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Solvent recycling and waste minimization are also critical considerations in industrial settings to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural motifs are found in various bioactive molecules, suggesting it could be a lead compound for drug development. Research is ongoing to explore its efficacy and safety in biological systems.
Industry
In the materials science field, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the pyran ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-naphthyl)-2-oxoethyl 4-methyl-2-oxo-2H-pyran-5-carboxylate
- 2-(2-naphthyl)-2-oxoethyl 6-methyl-2-oxo-2H-pyran-5-carboxylate
- 2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(2-naphthyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate stands out due to the specific positioning of the methyl groups on the pyran ring. This unique arrangement can influence its reactivity and interaction with other molecules, potentially leading to distinct biological and chemical properties.
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2,4-dimethyl-6-oxopyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-12-9-18(22)25-13(2)19(12)20(23)24-11-17(21)16-8-7-14-5-3-4-6-15(14)10-16/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEONHHVQKZRWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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